molecular formula C18H25N5O B5361600 N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide

N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide

Cat. No. B5361600
M. Wt: 327.4 g/mol
InChI Key: AACGEPMHVZTJCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide, also known as E7080 or Lenvatinib, is a small molecule tyrosine kinase inhibitor that is used in cancer treatment. It was developed by Eisai Co., Ltd. and received approval from the United States Food and Drug Administration (FDA) in 2015 for the treatment of thyroid cancer.

Mechanism of Action

N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide exerts its anti-tumor effects by inhibiting multiple tyrosine kinases. VEGFR inhibition leads to the inhibition of angiogenesis, which is essential for tumor growth and metastasis. FGFR inhibition leads to the inhibition of tumor cell proliferation and survival. PDGFR inhibition leads to the inhibition of tumor cell migration and invasion. RET proto-oncogene inhibition leads to the inhibition of tumor cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have a significant effect on tumor growth and metastasis. It inhibits angiogenesis, tumor cell proliferation, survival, migration, and invasion. It also induces tumor cell apoptosis. In addition, this compound has been shown to have a significant effect on the tumor microenvironment, including the immune system, stromal cells, and extracellular matrix.

Advantages and Limitations for Lab Experiments

N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide has several advantages for lab experiments. It has a high potency and selectivity for multiple tyrosine kinases, which makes it a valuable tool for studying the role of these kinases in cancer. It also has a low toxicity profile, which makes it suitable for in vivo studies. However, this compound has some limitations for lab experiments. It has a short half-life, which requires frequent dosing in animal studies. It also has a high cost, which may limit its use in some labs.

Future Directions

There are several future directions for N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide research. One direction is to investigate its potential in combination therapy with other anti-cancer agents. Another direction is to investigate its potential in other types of cancer, such as breast cancer and prostate cancer. Additionally, there is a need for further studies to understand the molecular mechanisms underlying its anti-tumor effects and to develop biomarkers for patient selection and monitoring. Finally, there is a need for the development of more potent and selective tyrosine kinase inhibitors for the treatment of cancer.

Synthesis Methods

N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide is synthesized using a multi-step process. The first step involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form 3,4-dimethylbenzoyl chloride. The second step involves the reaction of 3,4-dimethylbenzoyl chloride with 2-aminoethylamine to form N-(2-aminoethyl)-3,4-dimethylbenzamide. The third step involves the reaction of N-(2-aminoethyl)-3,4-dimethylbenzamide with 4-ethylamino-6-methyl-2-pyrimidinamine to form this compound.

Scientific Research Applications

N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including thyroid cancer, renal cell carcinoma, hepatocellular carcinoma, and non-small cell lung cancer. It has been shown to inhibit the activity of multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), platelet-derived growth factor receptor (PDGFR), and RET proto-oncogene. The inhibition of these tyrosine kinases leads to the inhibition of angiogenesis, tumor growth, and metastasis.

properties

IUPAC Name

N-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O/c1-5-19-16-11-14(4)22-18(23-16)21-9-8-20-17(24)15-7-6-12(2)13(3)10-15/h6-7,10-11H,5,8-9H2,1-4H3,(H,20,24)(H2,19,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACGEPMHVZTJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)NCCNC(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.